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Introduction

BI-3663 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to
induce the degradation of Focal Adhesion Kinase (PTK2/FAK)[1][2]. As a hon-receptor tyrosine
kinase, FAK is a critical mediator in cell adhesion, migration, proliferation, and survival. Its
overexpression and hyperactivity are implicated in the progression and metastasis of various
cancers, making it a compelling therapeutic target[3]. BI-3663 functions by hijacking the body's
own ubiquitin-proteasome system. It is a heterobifunctional molecule composed of a ligand that
binds to PTK2 (BI-4464) and another ligand (Pomalidomide) that recruits the Cereblon (CRBN)
E3 ubiquitin ligase[4][5]. This proximity induces the ubiquitination and subsequent proteasomal
degradation of PTK2[1].

These application notes provide a comprehensive guide for designing and executing in vivo
studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of BI-3663 in
preclinical cancer models.

BI-3663: In Vitro Activity

BI-3663 has demonstrated potent and selective degradation of PTK2 in various cancer cell
lines. The following tables summarize its key in vitro characteristics.

Table 1: In Vitro Potency and Selectivity of BI-3663
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Parameter Value Cell Line(s) Reference

PTK2 IC50 18 nM N/A [4][5]

PTK2 DC50 25 nM A549 [1]

Median PTK2 DC50 30 nM 11 HCC cell lines [2][6]

Dmax (A549) 95% A549 [6]

Binary Affinity (PTK2) 18 nM N/A [1]

Binary Affinity (CRBN) 877 nM N/A [1]

Table 2: PTK2 Degradation by BI-3663 in Various Cancer Cell Lines

Cell Line Cancer Type pDC50 Reference
Hepatocellular

Hep3B2.1-7 _ 7.6 [5]
Carcinoma

A549 Lung Adenocarcinoma 7.9 [5]

11 HCC Cell Lines Hepatocellular

_ 7.45 £ 0.60 [6]
(mean) Carcinoma

BI-3663 Signaling Pathway

BI-3663 initiates the degradation of PTK2, thereby inhibiting its downstream signaling

pathways that are crucial for cancer cell survival and proliferation.
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Caption: BI-3663 mediated PTK2/FAK degradation pathway.

Proposed In Vivo Study Design

While specific in vivo efficacy data for BI-3663 is not yet widely published, a robust study can
be designed based on its potent in vitro activity and data from similar FAK PROTACSs. This
section outlines a detailed protocol for a xenograft study in mice.

Experimental Workflow
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Caption: General workflow for an in vivo xenograft study.

Detailed Experimental Protocols
Animal Model and Cell Line Selection

e Animal Model: Athymic nude mice (e.g., BALB/c nude) or NOD-scid gamma (NSG) mice, 6-8
weeks old, are recommended for establishing xenograft models with human cancer cell
lines.

e Cell Lines: Based on in vitro data, hepatocellular carcinoma (e.g., HepG2, Hep3B2.1-7) or
lung adenocarcinoma (e.g., A549) cell lines are suitable choices. Cells should be cultured in
their recommended media and confirmed to be pathogen-free before implantation.

Xenograft Tumor Implantation

» Harvest cultured cancer cells during their logarithmic growth phase.

» Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 107
cells/mL.

 Inject 0.1 mL of the cell suspension (1 x 10”6 cells) subcutaneously into the right flank of
each mouse[7].
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¢ Monitor the mice for tumor formation.

Tumor Growth Monitoring and Randomization

e Measure tumor dimensions using calipers every 2-3 days.
e Calculate tumor volume using the formula: Tumor Volume (mm3) = (length x width?) / 2[7].

e When tumors reach an average volume of 100-150 mms3, randomize the mice into treatment
and control groups (n=8-10 mice per group).

BI-3663 Formulation and Administration

o Formulation: A suggested vehicle for in vivo administration of BI-3663 is a solution of 10%
DMSO, 40% PEG300, 5% Tween-80, and 45% saline[4][5].

e Dosing Regimen: Based on studies with other FAK PROTACS, a starting dose of 15-50
mg/kg administered via intraperitoneal (IP) injection three times a week could be evaluated.
A dose-response study is recommended to determine the optimal dosage.

e Control Group: The control group should receive the vehicle solution following the same
administration schedule.

Efficacy and Pharmacodynamic Endpoints

e Tumor Growth Inhibition (TGI):
o Continue to measure tumor volume and mouse body weight throughout the study.

o The primary efficacy endpoint is the percentage of TGI, calculated at the end of the study
using the formula: % TGI = [1 - (T_final - T_initial) / (C_final - C_linitial)] x 100, where T and
C are the mean tumor volumes of the treated and control groups, respectively[8].

e Pharmacodynamic Analysis (Western Blot):

o At the end of the study, or at selected time points, euthanize a subset of mice from each

group.
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o Excise tumors and prepare protein lysates using RIPA buffer supplemented with protease
and phosphatase inhibitors.

o Determine protein concentration using a BCA assay.

o Perform Western blotting to assess the levels of total PTK2, phosphorylated PTK2 (p-
PTK2), and downstream signaling proteins. Use GAPDH or (3-actin as a loading control.

e Pharmacodynamic Analysis (Immunohistochemistry):
o Fix a portion of the excised tumors in 10% neutral buffered formalin and embed in paraffin.

o Perform immunohistochemistry (IHC) on 4-um sections using an antibody specific for
PTK2 to visualize its expression and localization within the tumor tissue[9].

Quantitative Data Summary

The following tables should be populated with the experimental data obtained from the in vivo
study.

Table 3: Antitumor Efficacy of BI-3663 in Xenograft Model

Mean Final % Tumor Mean Body
Treatment .
= Dose (mg/kg) Tumor Volume  Growth Weight
rou
5 (mm?) Inhibition (TGI) Change (%)

Vehicle Control

BI-3663 (Dose 1)
BI-3663 (Dose 2)
BI-3663 (Dose 3)

Table 4: Pharmacodynamic Effects of BI-3663 on PTK2 Levels in Tumors
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Relative PTK2 Relative p-PTK2

Treatment Group Dose (mg/kg) Protein Level (vs. Protein Level (vs.
Control) Control)

Vehicle Control - 1.0 1.0

BI-3663 (Dose 1)

BI-3663 (Dose 2)

BI-3663 (Dose 3)

Conclusion

BI-3663 is a promising PTK2-degrading PROTAC with potent in vitro activity. The provided
protocols offer a comprehensive framework for designing and conducting in vivo studies to
evaluate its therapeutic potential. Careful execution of these experiments will provide crucial
data on the efficacy, pharmacokinetics, and pharmacodynamics of BI-3663, supporting its
further development as a novel anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for In vivo Studies
Using BI-3663]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621236#in-vivo-studies-design-using-bi-3663]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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